molecular formula C13H12N3NaO4S B1592971 4-Amino-3-methoxyazobene-3'-sulfonic acid sodium salt CAS No. 6300-07-8

4-Amino-3-methoxyazobene-3'-sulfonic acid sodium salt

Cat. No.: B1592971
CAS No.: 6300-07-8
M. Wt: 329.31 g/mol
InChI Key: CSVLGAQNGISLDW-UHFFFAOYSA-M
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Description

4-Amino-3-methoxyazobene-3'-sulfonic acid sodium salt is an organic compound belonging to the class of azo dyes. It is characterized by the presence of a sulfonic acid group attached to a benzene ring, with an azo linkage (-N=N-) connecting the benzene ring to a 4-amino-3-methoxyphenyl group. This compound is commonly used as a dye intermediate and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt typically involves the diazotization of 4-amino-3-methoxyaniline followed by coupling with benzenesulfonic acid. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process starts with the sulfonation of benzene to produce benzenesulfonic acid, followed by diazotization of 4-amino-3-methoxyaniline. The diazonium salt is then coupled with benzenesulfonic acid under controlled conditions to yield the desired product. The final product is purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methoxyazobene-3'-sulfonic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

4-Amino-3-methoxyazobene-3'-sulfonic acid sodium salt has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic compounds and dyes.

    Biology: Employed in the study of enzyme interactions and protein binding due to its azo linkage.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and as a pH indicator in various industrial processes.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt involves its interaction with molecular targets through its azo linkage and sulfonic acid group. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The azo linkage can undergo reduction, leading to the release of aromatic amines, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt
  • 4-Amino-1,1′-azobenzene-3,4′-disulfonic acid monosodium salt
  • 2-Amino-5-([4-sulfophenyl]azo)benzenesulfonic acid monosodium salt

Uniqueness

4-Amino-3-methoxyazobene-3'-sulfonic acid sodium salt is unique due to the presence of a methoxy group on the phenyl ring, which can influence its chemical reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can affect its solubility, stability, and overall performance in various applications.

Properties

IUPAC Name

sodium;3-[(4-amino-3-methoxyphenyl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S.Na/c1-20-13-8-10(5-6-12(13)14)16-15-9-3-2-4-11(7-9)21(17,18)19;/h2-8H,14H2,1H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVLGAQNGISLDW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064213
Record name Sodium m-((4-amino-3-methoxyphenyl)azo)benzenesulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6300-07-8
Record name Benzenesulfonic acid, 3-(2-(4-amino-3-methoxyphenyl)diazenyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-[2-(4-amino-3-methoxyphenyl)diazenyl]-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium m-((4-amino-3-methoxyphenyl)azo)benzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium m-[(4-amino-3-methoxyphenyl)azo]benzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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